molecular formula C16H26N2O15P2 B1261699 dTDP-D-fucose

dTDP-D-fucose

Katalognummer: B1261699
Molekulargewicht: 548.33 g/mol
InChI-Schlüssel: ZOSQFDVXNQFKBY-FQLHZTMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DTDP-alpha-D-fucose is a dTDP-D-fucose in which the anomeric centre of the fucose fragment has alpha-configuration. It derives from an alpha-D-fucose. It is a conjugate acid of a dTDP-alpha-D-fucose(2-).

Wissenschaftliche Forschungsanwendungen

Biosynthesis Pathways

dTDP-D-fucose is synthesized from glucose-1-phosphate through a series of enzymatic reactions involving key enzymes such as glucose-1-phosphate thymidylyltransferase and dTDP-glucose 4,6-dehydratase. The pathway is conserved across different organisms, indicating its fundamental role in cellular metabolism.

Key Enzymes in Biosynthesis

EnzymeFunctionK_m Value
Fcf1Converts dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose0.38 mM
Fcf2Converts dTDP-D-fucopyranose to dTDP-D-fucofuranose3.43 mM

These enzymes have been characterized in studies involving Escherichia coli, where the complete biosynthetic pathway was elucidated, confirming their roles through mutation and complementation tests .

Pharmaceutical Applications

This compound and its derivatives have promising applications in drug development, particularly in the synthesis of glycosylated drugs. For instance, dTDP-D-fucofuranose is a component of the O antigen in E. coli O52, which is crucial for the development of vaccines and therapeutic agents targeting bacterial infections .

Case Study: Gilvocarcin V

Gilvocarcin V is an anticancer drug that incorporates D-fucofuranose as part of its structure. The biosynthetic pathway involving this compound is essential for producing this compound, highlighting its significance in pharmaceutical chemistry .

Carbohydrate Engineering

The ability to manipulate the biosynthetic pathways of this compound allows researchers to engineer carbohydrates for specific functions. This includes enhancing the immunogenicity of carbohydrate-based vaccines by incorporating fucose residues into their structures, which can improve immune responses against tumor-associated carbohydrate antigens (TACAs) .

Applications in Vaccine Development

  • Enhanced Immunogenicity : Rhamnose and fucose have been shown to increase the immunogenicity of TACAs when used as vaccine components.
  • Liposomal Vaccines : Fucose-decorated liposomal vaccines demonstrated improved antigen uptake and cellular responses in preclinical models .

Industrial Biotechnology

The production of this compound has been optimized for use in industrial biotechnology settings. Research has focused on enhancing enzyme expression and solubility to increase yield during fermentation processes.

Production Optimization Strategies

  • Increasing expression levels of Fcf1 to boost this compound synthesis.
  • Developing chemically defined media for better growth conditions.
  • Establishing purification protocols to isolate this compound effectively .

Eigenschaften

Molekularformel

C16H26N2O15P2

Molekulargewicht

548.33 g/mol

IUPAC-Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1

InChI-Schlüssel

ZOSQFDVXNQFKBY-FQLHZTMTSA-N

Isomerische SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Synonyme

dTDP-fucose
thymidine diphosphate fucose
thymidine diphosphate-D-fucose

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-D-fucose
Reactant of Route 2
dTDP-D-fucose
Reactant of Route 3
Reactant of Route 3
dTDP-D-fucose
Reactant of Route 4
dTDP-D-fucose
Reactant of Route 5
dTDP-D-fucose
Reactant of Route 6
dTDP-D-fucose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.